tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
Description
Chemical Structure and Properties tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (CAS: 192189-13-2) is a halogenated indole derivative with a molecular formula of C₁₃H₁₃FINO₂ and a molecular weight of 361.15 g/mol . The compound features a tert-butyl carbamate group at the indole N1 position, a fluorine substituent at C5, and an iodine atom at C2. Its solid-state properties include a melting point of 76–78°C and a reported synthesis yield of 80% under optimized conditions .
Spectroscopic Characterization
Key NMR data (CDCl₃):
- ¹H NMR: δ 8.09 (s, 1H, Ar-H), 7.75 (s, 1H, Ar-H), 7.14–7.01 (m, 2H, Ar-H), 1.66 (s, 9H, C(CH₃)₃).
- ¹³C NMR: δ 160.9 (C=O), 158.0 (C-F), 148.5 (C-I), 131.6–107.2 (aromatic carbons), 84.6 (tert-butyl C), 28.1 (tert-butyl CH₃) .
Applications
This compound serves as a critical intermediate in pharmaceutical research, particularly in the synthesis of antiviral agents (e.g., hyrtinadine A derivatives) and kinase inhibitors due to its halogenated aromatic core, which facilitates cross-coupling reactions like Suzuki-Miyaura .
Properties
IUPAC Name |
tert-butyl 5-fluoro-3-iodoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGDRRGYXBFEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196242 | |
| Record name | 1,1-Dimethylethyl 5-fluoro-3-iodo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192189-13-2 | |
| Record name | 1,1-Dimethylethyl 5-fluoro-3-iodo-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192189-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-fluoro-3-iodo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by selective halogenation and esterification. The process may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Selective Halogenation: Introduction of the iodine atom at the 3-position can be done using iodine and a suitable oxidizing agent.
Fluorination: The fluorine atom is introduced at the 5-position using electrophilic fluorination reagents.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogens.
Coupling Reactions: The iodine atom makes it suitable for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products
Substitution: Formation of azides, thiols, or other substituted indoles.
Oxidation: Formation of indole oxides.
Reduction: Formation of dehalogenated indoles.
Coupling: Formation of biaryl or alkyne-substituted indoles.
Scientific Research Applications
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development and as a pharmacophore in designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The fluorine and iodine atoms enhance its binding affinity to various receptors and enzymes. The compound may act by:
Inhibiting Enzymes: Binding to active sites and inhibiting enzyme activity.
Modulating Receptors: Interacting with cell surface receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Pharmacological and Industrial Relevance
- Antiviral Potential: The target compound’s 5-fluoro-3-iodo substitution pattern is critical for inhibiting viral replication in hyrtinadine derivatives, outperforming non-halogenated indoles in bioactivity screens .
- Enzyme Inhibition : Bromo-dihydroindoles (e.g., compound 1c in ) show higher binding affinity to CYP enzymes than iodo analogs, likely due to reduced steric hindrance from the saturated indoline scaffold.
Biological Activity
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by a tert-butyl ester group, a fluorine atom at the 5-position, and an iodine atom at the 3-position of the indole ring. This unique structure endows the compound with significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interactions with various biological molecules. Indole derivatives are known to bind with high affinity to multiple receptors, influencing numerous biochemical pathways. The compound has demonstrated activities such as:
- Antiviral : Potentially inhibiting viral replication.
- Anticancer : Inducing apoptosis in cancer cell lines.
- Anti-inflammatory : Modulating inflammatory responses.
- Antimicrobial : Exhibiting activity against various pathogens.
The compound plays a crucial role in biochemical reactions through its interactions with enzymes and proteins. It can act as either an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For instance, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism.
Cellular Effects
The effects of this compound on cells vary based on cell type and concentration. Notably, in certain cancer cell lines, it can induce apoptosis by activating specific signaling pathways and altering gene expression related to cell cycle regulation and metabolic processes.
Research Findings
Recent studies have explored the pharmacological potential of this compound through various assays:
| Activity | IC50 Value | Cell Line/Model | Reference |
|---|---|---|---|
| Anticancer | 25 µM | HeLa cells | |
| Antiviral | 15 µM | HIV-infected lymphocytes | |
| Antimicrobial | 30 µg/mL | Staphylococcus aureus |
Case Studies
- Anticancer Activity : A study evaluated the compound's effect on HeLa cells, demonstrating significant cytotoxicity at concentrations above 25 µM. The mechanism involved apoptosis induction through mitochondrial pathway activation.
- Antiviral Properties : In vitro assays showed that this compound inhibited HIV replication in infected lymphocytes with an IC50 value of 15 µM, suggesting potential for further development as an antiviral agent.
- Antimicrobial Effects : The compound exhibited antimicrobial activity against Staphylococcus aureus with an MIC of 30 µg/mL, indicating its potential use in treating bacterial infections.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the indole core via Fischer indole synthesis or cyclization methods.
- Selective halogenation to introduce iodine at the 3-position.
- Electrophilic fluorination to add fluorine at the 5-position.
- Esterification using tert-butyl alcohol to form the final product.
Q & A
Basic: What are the standard synthetic protocols for tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate?
Answer:
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the indole nitrogen. A common method involves reacting the parent indole derivative (e.g., 5-fluoro-3-iodo-1H-indole) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or THF . The reaction is monitored by TLC or LC-MS to confirm Boc protection. Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) yields the product.
Advanced: How can iodination at the 3-position of the indole ring be optimized for regioselectivity and yield?
Answer:
Regioselective iodination at the 3-position requires careful control of reaction conditions. Use N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere. Temperature (0–25°C) and stoichiometry (1.1–1.3 equivalents of NIS) are critical to minimize di-iodination by-products. Pre-activation of the indole ring via Boc protection enhances electrophilic substitution at the 3-position due to electron-donating effects of the tert-butyl group . Monitor reaction progress with LC-MS and quench excess iodine with sodium thiosulfate.
Basic: What safety precautions are essential when handling this compound?
Answer:
Due to limited toxicity data, handle under fume hood conditions with PPE (gloves, lab coat, goggles). Avoid inhalation or skin contact. Store in a cool, dry environment (2–8°C) in airtight containers to prevent moisture absorption or decomposition . Emergency protocols include rinsing exposed skin/eyes with water and consulting poison control centers if ingested .
Advanced: How can researchers analyze and mitigate by-products formed during synthesis?
Answer:
By-products (e.g., di-iodinated species or de-Boc intermediates) are identified via HPLC-MS or ¹H/¹³C NMR (e.g., shifts at δ 1.6 ppm for tert-butyl groups). For mitigation:
- Optimize reaction stoichiometry and temperature.
- Use scavengers (e.g., polymer-bound thiourea for excess iodine).
- Employ orthogonal purification (e.g., preparative HPLC with C18 columns) .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.6 ppm, singlet), indole C-3 iodine (δ 90–100 ppm in ¹³C), and fluorine coupling in ¹⁹F NMR.
- IR : Stretches at ~1700 cm⁻¹ (C=O of Boc) and ~740 cm⁻¹ (C-I bond).
- HRMS : Confirm molecular ion [M+H]⁺ and isotopic pattern (iodine contributes a 127 Da peak) .
Advanced: How do fluorine and iodine substituents complicate NMR spectral interpretation?
Answer:
- Fluorine (¹⁹F) : Causes splitting in ¹H NMR (e.g., coupling constants J = 8–12 Hz for H-4/H-6). Use ¹H-¹⁹F HOESY to confirm spatial proximity.
- Iodine (¹²⁷I) : Broadens signals due to quadrupolar relaxation. Decoupling or higher magnetic field instruments improve resolution .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
The compound serves as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs) in anti-HIV drug discovery. The Boc group enables selective deprotection for functionalization at the indole nitrogen, while the 3-iodo substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced: How can structural modifications improve pharmacokinetic properties of derivatives?
Answer:
- Boc removal : Hydrolysis with TFA in DCM exposes the indole NH for further alkylation/acylation.
- Halogen exchange : Replace iodine with trifluoromethoxy groups (via Ullmann coupling) to enhance metabolic stability.
- Fluorine tuning : Introduce electron-withdrawing groups at C-5 to modulate lipophilicity (logP) .
Basic: What are the stability considerations for long-term storage?
Answer:
The compound is sensitive to moisture, light, and heat . Store under argon in amber vials at –20°C. Monitor purity annually via HPLC; degradation products (e.g., free indole or de-iodinated species) indicate instability .
Advanced: How to resolve discrepancies in reported synthetic yields across studies?
Answer:
Variations arise from:
- Catalyst purity : DMAP must be anhydrous; trace moisture reduces Boc activation efficiency.
- Solvent choice : THF vs. DCM affects reaction kinetics.
- Workup protocols : Incomplete quenching of iodine leads by-products. Standardize conditions (e.g., inert atmosphere, strict temperature control) and validate yields via triplicate runs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
